4-chloro-1-cyclopropyl-2-iodobenzene
Description
4-Chloro-1-cyclopropyl-2-iodobenzene (CAS: 72233-02-4) is a halogenated aromatic compound with the molecular formula C₉H₈ClI and a molecular weight of 278.52 g/mol . The structure consists of a benzene ring substituted with three distinct groups:
- Chlorine at position 4 (para to the cyclopropyl group),
- Iodine at position 2 (ortho to the cyclopropyl group),
- Cyclopropyl at position 1.
This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings), where the iodine atom serves as a reactive site for bond formation. The steric and electronic effects of the cyclopropyl group and halogen substituents influence its reactivity and selectivity in these applications .
Properties
CAS No. |
72233-02-4 |
|---|---|
Molecular Formula |
C9H8ClI |
Molecular Weight |
278.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-cyclopropyl-2-iodobenzene typically involves the introduction of the cyclopropyl group, chlorine, and iodine onto the benzene ring. One common method is the cyclopropanation of a suitable benzene derivative followed by halogenation reactions. For example, starting from a cyclopropylbenzene, the compound can be chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride. The iodination can be achieved using iodine and a suitable oxidizing agent like nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-cyclopropyl-2-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the cyclopropyl group or the benzene ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Electrophilic Substitution: Reagents such as bromine or sulfuric acid can be employed.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, a nucleophilic substitution with sodium hydroxide might yield 4-hydroxy-1-cyclopropyl-2-iodobenzene.
Scientific Research Applications
4-chloro-1-cyclopropyl-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It may serve as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-cyclopropyl-2-iodobenzene depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to changes in biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Highlights |
|---|---|---|---|---|---|
| 4-Chloro-1-cyclopropyl-2-iodobenzene | 72233-02-4 | C₉H₈ClI | 278.52 | Cl (4), I (2), cyclopropyl (1) | High steric hindrance at iodine site |
| 2-Chloro-4-cyclopropyl-1-iodobenzene | 2225141-53-5 | C₉H₈ClI | 278.52 | Cl (2), I (1), cyclopropyl (4) | Reduced steric effects for coupling |
| 1-Benzyl-4-(3-bromophenyl)-1H-pyrazole | 1500466-43-2 | C₁₆H₁₃BrN₂ | 313.20 | Br (3-bromophenyl), benzyl | Bromine limits coupling efficiency |
| 1-[(4-Chlorophenyl)methoxy]-3-iodobenzene | 1458003-29-6 | C₁₃H₁₀ClIO | 344.58 | OCH₂(4-ClC₆H₄), I (3) | Enhanced solubility for polar media |
Research Findings and Implications
- Electronic Effects : Iodine’s position influences electron withdrawal; para-substituted halogens (e.g., chlorine in the target compound) may stabilize transition states in cross-coupling reactions .
- Applications : The target compound’s iodine at position 2 is advantageous for synthesizing ortho-substituted biaryls, whereas the methoxy analogue’s solubility makes it preferable in drug discovery .
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